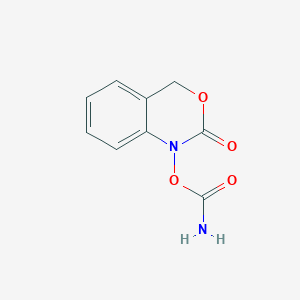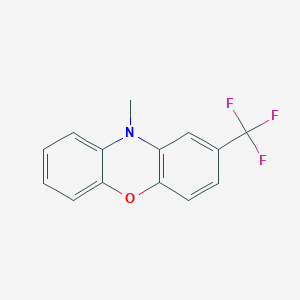
racemic-9-Pupukeanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Racemic-9-Pupukeanone is a marine-derived natural product belonging to the pupukeanane family. These compounds are known for their unique tricyclic structures and are often isolated from marine sponges. This compound is particularly interesting due to its complex molecular architecture and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of racemic-9-Pupukeanone typically involves multiple steps, including the establishment of the tricyclic carbon skeleton through an intramolecular Diels-Alder cycloaddition. One approach starts with the Michael addition of ethyl methacrylate and ethyl 2-methylacetoacetate, followed by cyclization to form 1,3-cyclohexanedione . This intermediate undergoes further transformations, including enol ether formation, alkylation, and sequential treatments with lithium aluminum hydride and acetic acid .
Industrial Production Methods
While there is no large-scale industrial production method specifically for this compound, the synthetic routes developed in academic research can be adapted for larger-scale synthesis. These methods often involve the use of commercially available starting materials and standard organic synthesis techniques.
Análisis De Reacciones Químicas
Types of Reactions
Racemic-9-Pupukeanone undergoes various chemical reactions, including:
Oxidation: Conversion of alcohols to ketones or aldehydes.
Reduction: Reduction of ketones to alcohols.
Substitution: Halogenation and other nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Pyridinium dichromate (PDC) or Jones reagent.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of alcohols in this compound can yield ketones or aldehydes, while reduction of ketones can produce secondary alcohols.
Aplicaciones Científicas De Investigación
Racemic-9-Pupukeanone has several scientific research applications:
Mecanismo De Acción
The mechanism of action of racemic-9-Pupukeanone involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed that the compound exerts its effects through modulation of enzyme activities and disruption of cellular processes. The tricyclic structure of this compound may allow it to interact with various biological targets, leading to its observed biological activities .
Comparación Con Compuestos Similares
Similar Compounds
9-Isocyanopupukeanane: Another member of the pupukeanane family with a similar tricyclic structure.
2-Pupukeanone: A related compound with a different substitution pattern on the tricyclic core.
Uniqueness
Racemic-9-Pupukeanone is unique due to its specific tricyclic structure and the presence of functional groups that allow for diverse chemical reactions. Its synthesis and biological activities make it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
70329-89-4 |
|---|---|
Fórmula molecular |
C15H24O |
Peso molecular |
220.35 g/mol |
Nombre IUPAC |
(1R,3R,5R,6S,7S)-1,3-dimethyl-5-propan-2-yltricyclo[4.3.1.03,7]decan-9-one |
InChI |
InChI=1S/C15H24O/c1-9(2)10-6-14(3)8-15(4)7-11(10)12(14)5-13(15)16/h9-12H,5-8H2,1-4H3/t10-,11+,12+,14-,15-/m1/s1 |
Clave InChI |
FHGVQISYQRBFTF-CYHVGBIXSA-N |
SMILES isomérico |
CC(C)[C@H]1C[C@@]2(C[C@]3(C[C@@H]1[C@@H]2CC3=O)C)C |
SMILES canónico |
CC(C)C1CC2(CC3(CC1C2CC3=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


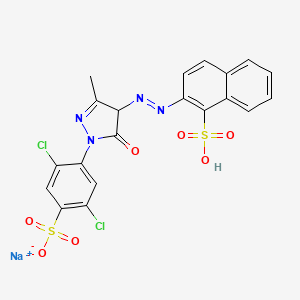

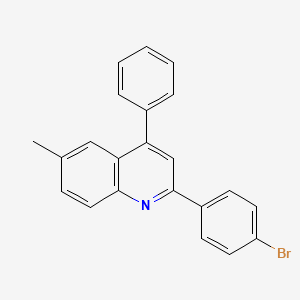

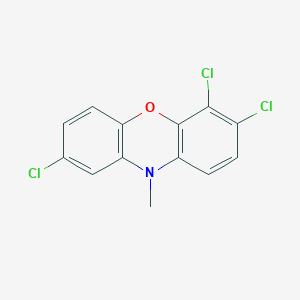
![(1E,1'E)-N,N'-(Ethane-1,2-diyl)bis[1-(9H-fluoren-2-yl)ethan-1-imine]](/img/structure/B14478666.png)



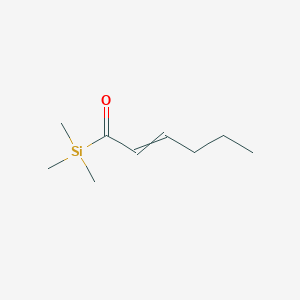

![1-Ethyl-4-[(Z)-(4-pentylphenyl)-ONN-azoxy]benzene](/img/structure/B14478720.png)
